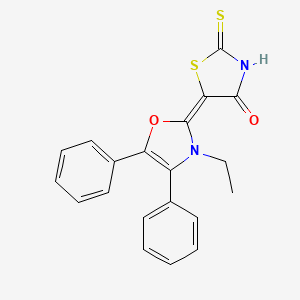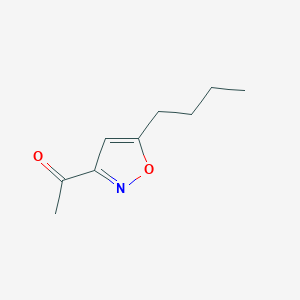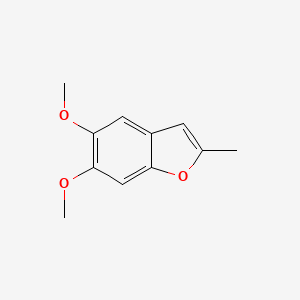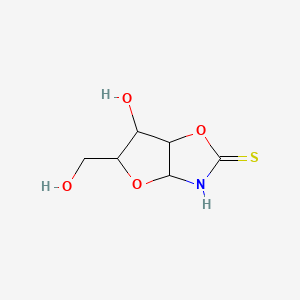
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one is a chiral oxazolidinone derivative. Oxazolidinones are a class of compounds known for their diverse applications in organic synthesis, particularly as chiral auxiliaries in asymmetric synthesis. The (S)-enantiomer of this compound is of particular interest due to its stereochemical properties, which make it valuable in various chemical reactions and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of (S)-valinol with dimethyl carbonate under basic conditions to form the oxazolidinone ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction temperature is maintained between 50-80°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher yields and purity of the final product. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the production process.
化学反応の分析
Types of Reactions
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazolidinone ring into other cyclic or acyclic compounds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, typically under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups onto the oxazolidinone ring.
科学的研究の応用
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of fine chemicals and specialty materials, where its chiral properties are advantageous.
作用機序
The mechanism by which (S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one exerts its effects is primarily through its role as a chiral auxiliary. It facilitates the formation of chiral centers in target molecules by providing a stereochemically defined environment during chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule being synthesized.
類似化合物との比較
Similar Compounds
®-5-Isopropyl-2,2-dimethyloxazolidin-4-one: The enantiomer of the (S)-compound, with similar chemical properties but different stereochemistry.
Other Oxazolidinones: Compounds such as 2-oxazolidinone and 4,4-dimethyloxazolidin-2-one, which share the oxazolidinone core structure but differ in substituents.
Uniqueness
(S)-5-Isopropyl-2,2-dimethyloxazolidin-4-one is unique due to its specific stereochemistry, which makes it particularly effective as a chiral auxiliary in asymmetric synthesis. Its ability to induce chirality in target molecules with high selectivity and efficiency sets it apart from other similar compounds.
特性
分子式 |
C8H15NO2 |
|---|---|
分子量 |
157.21 g/mol |
IUPAC名 |
(5S)-2,2-dimethyl-5-propan-2-yl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C8H15NO2/c1-5(2)6-7(10)9-8(3,4)11-6/h5-6H,1-4H3,(H,9,10)/t6-/m0/s1 |
InChIキー |
AZBVOFCCGKYLLJ-LURJTMIESA-N |
異性体SMILES |
CC(C)[C@H]1C(=O)NC(O1)(C)C |
正規SMILES |
CC(C)C1C(=O)NC(O1)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(Hydroxymethyl)benzo[d]oxazole-7-carboxylic acid](/img/structure/B12887963.png)
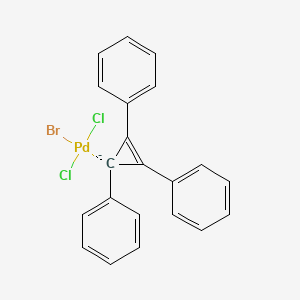
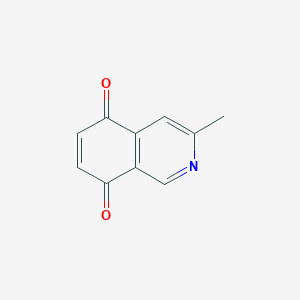

![4-(Cyclopropylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12887982.png)


![2-(Methylthio)benzo[d]oxazole-7-sulfonamide](/img/structure/B12888012.png)
